5-(2-Nitrophenyl)oxazole
Overview
Description
The compound 5-(2-Nitrophenyl)oxazole is a chemical structure that can be associated with various chemical reactions and has potential applications in the synthesis of biologically active compounds. It is related to the family of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The nitrophenyl group attached to the oxazole ring can influence the reactivity and properties of the molecule.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. For instance, the Michael addition of 5H-oxazol-4-ones to nitroolefins is an organocatalytic asymmetric reaction that can produce chiral α-alkyl-α-hydroxy carboxylic acid derivatives, which are valuable precursors for many biologically active compounds . Additionally, the synthesis of 5-amino-2-(4-aminophenyl)benzoxazole, which is structurally similar to 5-(2-Nitrophenyl)oxazole, involves an amidation reaction followed by cyclization and hydrogenation steps . These methods highlight the versatility of oxazole derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be determined using techniques such as X-ray crystallography. For example, the exo-Diels–Alder adduct of a methoxy-methyl-nitrophenyloxazole compound has been analyzed, revealing a triclinic crystal structure . This kind of structural information is crucial for understanding the reactivity and potential applications of these molecules.
Chemical Reactions Analysis
Oxazole derivatives participate in various chemical reactions. The azo coupling products of benzisothiazole derivatives with aromatic amines, for instance, result in the formation of triazenes and azo compounds, which exhibit remarkable stability in acidic media . Moreover, the formal [3 + 2] cycloaddition of oxazoles with nitrosobenzene derivatives leads to the formation of 2,5-dihydro-1,2,4-oxadiazoles . These reactions demonstrate the reactivity of oxazole derivatives and their potential utility in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups can affect the density, thermal stability, and detonation properties of these compounds. For example, salts of trinitromethyl-substituted triazoles, which are structurally related to oxazoles, have been found to possess high density and good thermal stability, making them potential candidates for energetic materials . These properties are essential for the practical applications of oxazole derivatives in various fields, including materials science and pharmaceuticals.
Scientific Research Applications
1. Chemical Reactions and Structural Analysis
5-(2-Nitrophenyl)oxazole has been involved in various chemical reactions, such as the abnormal Diels–Alder reactions with tetracyanoethylene. These reactions lead to the formation of cycloadducts through the oxazole ring opening. Studies have also examined the solvent effect on these reactions and proposed zwitterionic mechanisms. X-ray crystallography has been used to determine the molecular structure of some products derived from these reactions (Ibata et al., 1992); (Ibata et al., 1986).
2. Synthesis and Polymerization
The synthesis of N-Substituted 2-(Aminomethyl)oxazoles using 5-aryl-2-chloromethyloxazoles (including derivatives of 5-(2-Nitrophenyl)oxazole) has been studied. These syntheses involve reactions with primary, secondary, and tertiary amines to afford corresponding amines and quaternary ammonium salts bearing a 2-oxazolylmethyl group (Ibata & Isogami, 1989). Moreover, fluorescent thiophenyl group-containing oxazol-5-one fluorophores, including 5-(2-Nitrophenyl)oxazole derivatives, have been synthesized and characterized. These compounds exhibit fluorescence properties useful in various applications, including polymerization (Urut et al., 2018).
3. Antibacterial Activity
Some derivatives of 5-(2-Nitrophenyl)oxazole have shown antibacterial activity. For instance, a study on chromono oxazoles reported that a derivative of 5-(2-Nitrophenyl)oxazole exhibited significant antibacterial activity in specific concentrations (Reddy & Somayajulu, 1971).
4. High-Pressure Reactions
Research has investigated the high-pressure Diels-Alder reactions of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with various dienophiles. These studies reveal the impact of pressure, temperature, and solvents on reaction yields and the formation of specific reaction products (Ibata et al., 1986).
5. Medicinal Chemistry Applications
5-(2-Nitrophenyl)oxazole derivatives have also been explored in medicinal chemistry. For instance, studies on the synthesis of biphenyl oxazole derivatives and their evaluations as enzyme inhibitors highlight the potential of these compounds in therapeutic applications, particularly in treating conditions associated with enzyme overexpression (Ahmad et al., 2020).
properties
IUPAC Name |
5-(2-nitrophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-4-2-1-3-7(8)9-5-10-6-14-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDNRGZVFKPHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380449 | |
Record name | 5-(2-Nitrophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Nitrophenyl)oxazole | |
CAS RN |
89808-75-3 | |
Record name | 5-(2-Nitrophenyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89808-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Nitrophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-Nitro-phenyl)-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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